ethyl 2-[(chlorosulfonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(chlorosulfonyl)amino]acetate is an organic compound with the molecular formula C4H8ClNO4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(chlorosulfonyl)amino]acetate can be synthesized through the reaction of ethyl chloroacetate with chlorosulfonyl isocyanate. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where ethyl chloroacetate and chlorosulfonyl isocyanate are combined in the presence of a solvent such as dichloromethane. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chlorosulfonyl)amino]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: The compound can hydrolyze in the presence of water to form ethyl 2-aminoacetate and chlorosulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethyl 2-aminoacetate derivatives can be formed.
Hydrolysis Products: Ethyl 2-aminoacetate and chlorosulfonic acid are the primary products of hydrolysis.
Scientific Research Applications
Ethyl 2-[(chlorosulfonyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(chlorosulfonyl)amino]acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the amino group.
Ethyl 2-(chlorosulfonyl)propanoate: Contains an additional methyl group on the carbon chain.
Methyl 2-[(chlorosulfonyl)amino]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the chlorosulfonyl and amino groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
391912-52-0 |
---|---|
Molecular Formula |
C4H8ClNO4S |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.